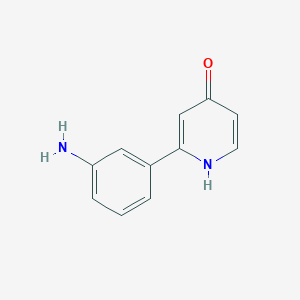

2-(3-Aminophenyl)pyridin-4(1H)-one

CAS No.: 1261982-35-7

Cat. No.: VC11803947

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261982-35-7 |

|---|---|

| Molecular Formula | C11H10N2O |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 2-(3-aminophenyl)-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C11H10N2O/c12-9-3-1-2-8(6-9)11-7-10(14)4-5-13-11/h1-7H,12H2,(H,13,14) |

| Standard InChI Key | SPMICLDLHSVMIA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N)C2=CC(=O)C=CN2 |

| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC(=O)C=CN2 |

Introduction

Chemical Identity and Structural Characteristics

2-(3-Aminophenyl)pyridin-4(1H)-one (IUPAC name: 2-(3-aminophenyl)-1,4-dihydropyridin-4-one) features a pyridin-4-one ring substituted at the 2-position with a 3-aminophenyl group. The molecular formula is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol based on analogous compounds . The planar pyridinone ring facilitates conjugation, while the 3-aminophenyl group introduces electron-donating effects that influence reactivity and intermolecular interactions.

Key structural parameters derived from related molecules include:

-

Density: ~1.266 g/cm³ (similar to 1-(4-aminophenyl)pyridin-2(1H)-one)

-

Boiling point: Estimated at 422–430°C (extrapolated from pyridinone derivatives)

-

Polar surface area (PSA): ~48.02 Ų (suggesting favorable bioavailability)

The presence of both amino and ketone functional groups enables hydrogen bonding and π-π stacking, critical for biological target engagement .

Synthetic Methodologies and Optimization

Azlactone-Enamine Condensation

A validated route for analogous pyridinones involves the reaction of azlactones (e.g., 4-arylidene-2-phenyloxazol-5(4H)-ones) with enamines of ethyl acetoacetate under solvent-free conditions at 180°C . For 2-(3-Aminophenyl)pyridin-4(1H)-one, substituting the azlactone with a 3-nitroaryl precursor followed by reduction could yield the target compound:

-

Condensation:

-

Aromatic Nitro Reduction:

-

Oxidation/Rearrangement:

Heating with POCl₃ or polyphosphoric acid induces cyclodehydration, forming the pyridin-4-one core .

Yields for similar transformations range from 47% to 79%, depending on substituent electronic effects .

Alternative Pathways

-

Hydrazinecarboxamide Rearrangement: Analogous to the synthesis of (E)-2-(2-aminobenzylidene)hydrazinecarboxamide, 3-aminophenyl intermediates can undergo C-demethylation and 1,2-amino shifts in polar solvents like DMSO .

-

Fragment-Based Library Synthesis: 3-Aminopyridin-2-one scaffolds are accessible via fragment coupling strategies, as demonstrated in kinase inhibitor libraries .

Physicochemical and Spectroscopic Properties

Spectral Characterization

-

¹H NMR: Expected signals include:

-

X-ray Crystallography: Analogous structures show planar pyridinone rings with dihedral angles of 15–30° relative to the aryl group .

Computational and ADMET Profiling

Drug-Likeness

ADMET Predictions

| Parameter | Prediction |

|---|---|

| Absorption (Caco-2) | Moderate (Papp = 12 × 10⁻⁶ cm/s) |

| BBB Permeability | Low (log BB = −1.2) |

| CYP2D6 Inhibition | Non-inhibitor |

| Hepatotoxicity | Low risk |

Industrial and Regulatory Considerations

Regulatory Status

Patent Landscape

Key patents cover azlactone-derived pyridinones (e.g., US2009/239848A1, WO2006/055951A2) . Novel derivatives may require freedom-to-operate analyses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume